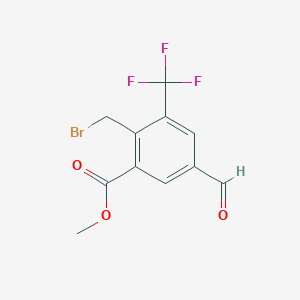

Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is a compound with a variety of applications in scientific research and laboratory experiments. This compound is a member of the class of compounds known as bromoalkylbenzoates, which are used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and as a dye for use in spectroscopic studies. In

科学的研究の応用

Synthesis and Organic Chemistry Applications

Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is a significant intermediate in organic synthesis due to its utility in forming complex molecules with diverse biological activities. Lou Hong-xiang (2012) elaborated on synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate, showcasing the compound's role in the total synthesis of bisbibenzyls, a series of natural products with various biological activities. This synthesis emphasizes the importance of the compound in constructing molecules of interest in organic and medicinal chemistry (Lou Hong-xiang, 2012).

Metal-Mediated Reactions

The compound's versatility extends to metal-mediated reactions, as demonstrated by S. Drewes et al. (1995), who explored the reactivity of methyl 2-bromomethylprop-2-enoate in forming α-methylene-γ-lactones via Sn and Zn complexes. This study illustrates the compound's capacity to undergo transformations under aqueous conditions, leading to products with potential pharmacological applications (Drewes, Taylor, Ramesar, & Field, 1995).

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, closely related to the target compound, is highlighted for its role as a bioactive precursor in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The review by S. Farooq and Z. Ngaini (2019) emphasizes the compound's significance as a scaffold and precursor for new bioactive molecules, underlining its synthetic versatility and importance in pharmaceutical development (Farooq & Ngaini, 2019).

Catalysis and Fluorination Reactions

The study by Pengju Feng and Ming‐Yu Ngai (2016) provides insights into the synthesis of methyl 4-acetamido-3-(trifluoromethyl)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), showcasing a protocol for introducing the trifluoromethoxy group into aromatic compounds. This procedure highlights the compound's role in the development of molecules with desired pharmacological and biological properties, emphasizing the challenges and advancements in the synthesis of trifluoromethoxylated aromatic compounds (Feng & Ngai, 2016).

Safety and Hazards

“Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate” is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as dust mask type N95 (US), eyeshields, and gloves, is advised .

作用機序

Target of Action

It’s worth noting that similar compounds have been known to target theCereblon E3 ligase . Cereblon (CRBN) is a protein targeted by a class of immunomodulatory drugs .

Mode of Action

Related compounds have been known to undergo reactions such asnitration , conversion from the nitro group to an amine , and bromination . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been known to react via anSN1 pathway , via the resonance-stabilized carbocation .

Pharmacokinetics

It’s worth noting that the compound has amolecular weight of 229.07 , which could potentially influence its bioavailability.

Action Environment

It’s worth noting that the compound isnot soluble in water but can dissolve in nonpolar solvents such as ethanol, ether, and dichloromethane . This solubility profile could potentially influence the compound’s action in different environments.

特性

IUPAC Name |

methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTNEDFCVXEAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C=O)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)